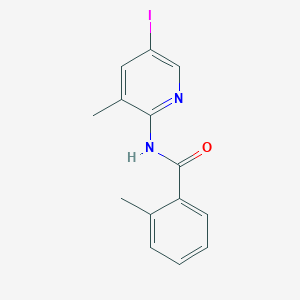

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide

Description

N-(5-Iodo-3-methylpyridin-2-yl)-2-methylbenzamide is a benzamide derivative featuring a pyridine ring substituted with iodine at position 5 and a methyl group at position 2. The 2-methylbenzamide moiety is attached via an amide linkage to the pyridine nitrogen. This compound’s structural uniqueness lies in the presence of iodine, a heavy halogen, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O/c1-9-5-3-4-6-12(9)14(18)17-13-10(2)7-11(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVUSVCASCOLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide typically involves the iodination of a pyridine derivative followed by the formation of the benzamide linkage. One common method involves the following steps:

Iodination: The starting material, 3-methylpyridine, is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Amidation: The iodinated pyridine derivative is then reacted with 2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites, while the benzamide moiety can interact with hydrophobic pockets in proteins. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1. Comparison of Pyridinyl-Substituted Benzamides

| Compound ID & Structure | Substituents on Benzamide | Yield (%) | Melting Point (°C) | Key Characterization Methods |

|---|---|---|---|---|

| N-(6-Methylpyridin-2-yl)-3-cyano-5-fluorobenzamide (34) | 3-CN, 5-F | 100 | 245–247 | $^1$H NMR, $^{13}$C NMR |

| N-(6-Methylpyridin-2-yl)-4-bromo-3-fluorobenzamide (35) | 4-Br, 3-F | 81 | Not reported | $^1$H NMR, GC-MS |

| N-(6-Methylpyridin-2-yl)-3-bromo-5-fluorobenzamide (36) | 3-Br, 5-F | 83 | 189–190 | $^1$H NMR, $^{13}$C NMR |

| Target Compound | 5-I, 3-Me (pyridine) | Not reported | Not reported | Inferred: $^1$H NMR, GC-MS, IR |

Key Observations :

- Substituent Effects: Halogens (F, Br) and functional groups (CN) on the benzamide ring influence yields and melting points.

- Synthetic Feasibility : The target compound’s 5-iodo-3-methylpyridin-2-yl group likely requires specialized precursors (e.g., 5-iodo-3-methylpyridin-2-amine), which may complicate synthesis compared to the 6-methylpyridin-2-yl analogues in .

- Characterization : All analogues in were validated via NMR and mass spectrometry. The iodine in the target compound would produce a distinct isotopic pattern in GC-MS and deshielded NMR signals due to its electron-withdrawing nature .

Comparison with Anthraquinone-Linked Benzamides

and describe N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide, synthesized via acid chloride or coupling-agent routes:

Table 2. Synthesis Efficiency of Anthraquinone-Benzamide Derivatives

| Method | Yield (%) | Key Advantages |

|---|---|---|

| Acid chloride () | 94 | High yield, fewer steps |

| DCC/DMAP coupling () | 24 | Requires coupling agents, lower yield |

Relevance to Target Compound :

- The acid chloride method in achieved a 94% yield, suggesting that similar strategies (e.g., using 2-methylbenzoyl chloride) could optimize the synthesis of the target compound if applicable.

- The anthraquinone moiety introduces a large conjugated system absent in the target compound, highlighting how structural variations dramatically alter properties like UV absorption and solubility .

Pharmacologically Active Benzamides

and –10 describe benzamides with demonstrated biological activity:

- Tolvaptan () : A vasopressin antagonist with a 2-methylbenzamide group. Structural alignment shows that pyridinyl substitutions (as in the target compound) may confer different receptor-binding profiles compared to Tolvaptan’s tetrahydrobenzazepine core .

- Antiviral Benzamides (–10): Compounds like (R)-5-(azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide exhibit antiviral activity via non-covalent PLpro inhibition. The target compound’s simpler structure lacks the extended substituents critical for protease binding, underscoring the importance of functional group complexity in biological activity .

Biological Activity

N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with an iodine atom and a benzamide moiety. The iodine substitution is significant as it can enhance the compound's binding affinity to biological targets due to its unique electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, facilitated by the iodine atom which enhances binding interactions with target proteins. The benzamide group can interact with hydrophobic pockets in proteins, influencing their conformation and function.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For example, a study reported IC50 values in the low micromolar range when tested against melanoma-derived A375 cells, indicating significant anti-proliferative effects .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokine production, which is critical in various inflammatory diseases. This effect could be mediated through the modulation of signaling pathways involved in inflammation.

Case Studies

- Melanoma Study : In a controlled study, this compound was administered to A375 melanoma cells. The results indicated a dose-dependent reduction in cell viability with significant inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in immune evasion by tumors .

- Neuroblastoma Evaluation : Another case study evaluated the efficacy of this compound in neuroblastoma cell lines. The compound demonstrated potent cytotoxicity with an LC50 significantly lower than that of existing therapies, suggesting its potential as a novel treatment option for resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.